molecular formula C5H2ClN3 B180951 2-Chloropyrimidine-4-carbonitrile CAS No. 75833-38-4

2-Chloropyrimidine-4-carbonitrile

Cat. No. B180951
CAS RN: 75833-38-4
M. Wt: 139.54 g/mol
InChI Key: HXVQPZSXXYOZMP-UHFFFAOYSA-N
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Description

2-Chloropyrimidine-4-carbonitrile is a chemical compound with the molecular formula C5H2ClN3 . It has a molecular weight of 139.54 . It is stored under inert gas (nitrogen or Argon) at 2-8°C . The compound is in the form of a light yellow solid .


Synthesis Analysis

The synthesis of 2-chloropyrimidine derivatives has been reported by the reaction of 2,4,6 trichloropyrimidine either with aromatic amines or amides . The synthesized 2-chloropyrimidines were subsequently investigated for their COX-2 inhibitory activities .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist .


Chemical Reactions Analysis

The reaction of 2-chloropyrimidine with organolithium reagents has been reported . Nucleophilic addition to pyrimidine itself goes by regioselective addition to the N1-C6 azomethine bond .


Physical And Chemical Properties Analysis

2-Chloropyrimidine-4-carbonitrile has a melting point of 53-55°C, a boiling point of 331.3±15.0 °C (Predicted), and a density of 1.43 . It is stored under inert gas (nitrogen or Argon) at 2-8°C . The compound is in the form of a light yellow solid .

Scientific Research Applications

Application in Regioselective Synthesis

  • Summary of the Application: “2-Chloropyrimidine-4-carbonitrile” is used in the regioselective synthesis of new pyrimidine derivatives. Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
  • Methods of Application or Experimental Procedures: The compound is prepared using organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
  • Results or Outcomes: The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2. Introduction of the hydrophobic groups phenyl, 1,3-dithianyl or naphthyl, as well as a cationic side chain, are expected to enhance affinity .

Application in Drug Discovery

  • Summary of the Application: “2-Chloropyrimidine-4-carbonitrile” is used in the field of drug discovery. It’s a building block used in the synthesis of various pharmaceutical compounds. The compound’s properties, such as its lipophilicity and water solubility, make it a suitable candidate for drug discovery .
  • Methods of Application or Experimental Procedures: The compound can be used in various synthetic routes to create new molecules. Its reactivity allows it to undergo transformations that can lead to the creation of complex structures .

Safety And Hazards

2-Chloropyrimidine-4-carbonitrile may cause respiratory irritation, skin irritation, and serious eye irritation . It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, wear protective gloves, protective clothing, eye protection, and face protection, and wash all exposed external body areas thoroughly after handling .

Future Directions

While specific future directions for 2-Chloropyrimidine-4-carbonitrile are not mentioned in the search results, there are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

2-chloropyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClN3/c6-5-8-2-1-4(3-7)9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVQPZSXXYOZMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70289249
Record name 2-chloropyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloropyrimidine-4-carbonitrile

CAS RN

75833-38-4
Record name 75833-38-4
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloropyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-pyrimidine-4-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
TV Rybalova, VP Krivopalov, YV Gatilov… - Journal of Structural …, 2007 - Springer
… 6-Phenyl-2-chloropyrimidine-4-carboxamide (1) was obtained by hydrolysis of 6-phenyl-2-chloropyrimidine-4carbonitrile [18] according to the literature [19], Tm = 183.5-184.0C (…
Number of citations: 8 link.springer.com
DJ Brown, WB Cowden, S Lan… - Australian journal of …, 1984 - CSIRO Publishing
… converted" by nitrous acid into 2-0x0-1,2-dihydropyrimidine-4-carboxaldehyde oxime (63 %) and thence by treatment" with phosphoryl chloride into 2-chloropyrimidine-4-carbonitrile (lb) …
Number of citations: 12 www.publish.csiro.au
A Mac Sweeney, P Grosche, D Ellis… - ACS medicinal …, 2014 - ACS Publications
… Reduction of the cyano group of commercially available 2-chloropyrimidine-4-carbonitrile (23) with hydrogen gas and Rh(Al 2 O 3 ) afforded the corresponding amine, which was Boc-…
Number of citations: 25 pubs.acs.org
Y Jia, K Wang, H Wang, B Zhang, K Yang… - Bioorganic & Medicinal …, 2022 - Elsevier
Cathepsin K (Cat K), mainly expressed by osteoclasts, plays an important role in bone resorption. Covalent Cat K inhibitors will show great potential in the future treatment of …
Number of citations: 4 www.sciencedirect.com
K Mori - 1984 - search.proquest.com
… converted 8 by nitrous acid into 2-oxo-l,2-dihydropyrimidine-4-carboxaldehyde ox ime (63 %) and thence by treatment 8 with phosphoryl chloride into 2-chloropyrimidine-4-carbonitrile (…
Number of citations: 2 search.proquest.com
RP Law, S Ukuser, DT Tape, EPA Talbot - Synthesis, 2017 - thieme-connect.com
… A solution of 2-chloropyrimidine-4-carbonitrile (163 mg, 1.17 mmol), 2-amino-1-(piperidin-1-yl)ethanone hydrochloride (240 mg, 1.34 mmol) and DIPEA (0.51 mL, 2.92 mmol) in MeCN (…
Number of citations: 11 www.thieme-connect.com

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